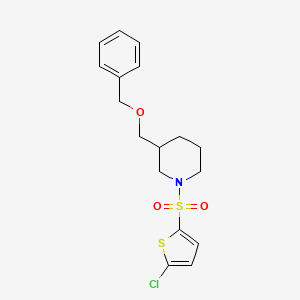

3-((Benzyloxy)methyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine

Description

Properties

IUPAC Name |

1-(5-chlorothiophen-2-yl)sulfonyl-3-(phenylmethoxymethyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO3S2/c18-16-8-9-17(23-16)24(20,21)19-10-4-7-15(11-19)13-22-12-14-5-2-1-3-6-14/h1-3,5-6,8-9,15H,4,7,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDBRIHVERDUTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=C(S2)Cl)COCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Benzyloxy)methyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the benzyloxy methyl piperidine intermediate through a nucleophilic substitution reaction. This intermediate is then reacted with 5-chlorothiophene-2-sulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-((Benzyloxy)methyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine can undergo various types of chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles like sodium azide or amines can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzaldehyde, while reduction of the sulfonyl group results in a sulfide derivative.

Scientific Research Applications

3-((Benzyloxy)methyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may serve as a probe to study biological pathways involving piperidine derivatives.

Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-((Benzyloxy)methyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s closest structural analogs include derivatives with variations in the piperidine substituents or sulfonyl-linked aromatic systems. A notable example is compound 43 from :

- Compound 43 : (3S,4R)-3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)-4-(4-fluorophenyl)-1-((4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)sulfonyl)piperidine .

Key Comparisons:

Discussion:

Substituent Impact on Lipophilicity: The benzyloxymethyl group in the target compound increases lipophilicity (logP ~3–4 estimated), favoring membrane permeability.

Sulfonyl Group Reactivity :

The 5-chlorothiophene sulfonyl group in the target compound may exhibit stronger hydrogen-bonding capacity due to sulfur’s polarizability, whereas compound 43’s trifluoromethylpyrazolylphenyl sulfonyl group offers steric bulk and metabolic resistance .

Biological Implications :

The 5-chlorothiophene moiety in the target compound could target enzymes with affinity for sulfur-containing heterocycles (e.g., kinases or GPCRs). Compound 43’s fluorophenyl and CF₃ groups are typical in protease inhibitors, suggesting divergent therapeutic applications .

Spectroscopic Differences: IR spectra of compound 43 show distinct CF₃ peaks (~1132 cm⁻¹) absent in the target compound, while the latter’s C-Cl stretch (~600–800 cm⁻¹) would differentiate it from non-halogenated analogs .

Research Findings and Limitations

Biological Activity

3-((Benzyloxy)methyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring, which is known for its diverse pharmacological properties, and is substituted with a benzyloxy methyl group and a sulfonyl group linked to a chlorothiophene moiety. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The structural formula of 3-((Benzyloxy)methyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine can be represented as follows:

Key Features:

- Piperidine Ring : Provides flexibility and potential for interaction with various biological targets.

- Benzyloxy Group : Enhances hydrophobic interactions with proteins.

- Sulfonyl Group : Capable of forming hydrogen bonds, influencing enzyme activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. Such interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Biological Activities

Research has indicated several potential biological activities associated with 3-((Benzyloxy)methyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine:

- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in neuropharmacology.

- Antimicrobial Activity : Preliminary studies have suggested that derivatives of piperidine compounds exhibit antibacterial properties against various strains, including Staphylococcus aureus and Pseudomonas aeruginosa .

- Anticancer Potential : The sulfonamide moiety has been linked to anticancer activities in other compounds, suggesting a similar potential in this derivative .

Case Studies and Experimental Data

A variety of studies have evaluated the biological activities of related piperidine derivatives, providing insights into the potential efficacy of 3-((Benzyloxy)methyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine.

Synthetic Routes

The synthesis of 3-((Benzyloxy)methyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine typically involves several steps:

- Formation of Intermediate : Synthesize benzyloxy methyl piperidine via nucleophilic substitution.

- Final Product Formation : React the intermediate with 5-chlorothiophene-2-sulfonyl chloride under basic conditions to yield the final product .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-((Benzyloxy)methyl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine?

- Methodological Answer : Synthesis optimization involves multi-step protocols, including sulfonylation of the piperidine core and benzyloxymethyl group introduction. For example, sulfonylation reactions often require controlled conditions (e.g., using triethylamine as a base) to ensure regioselectivity and avoid side reactions like over-sulfonation. Reaction temperature (0–25°C) and solvent choice (e.g., dichloromethane or THF) significantly impact yield . Purification via column chromatography with gradients of ethyl acetate/hexane is recommended to isolate intermediates .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for verifying substituent positions. For instance, the benzyloxymethyl group’s protons appear as distinct multiplets in ¹H NMR (δ 4.5–5.0 ppm), while the 5-chlorothiophene sulfonyl moiety shows characteristic deshielded signals in ¹³C NMR (δ 120–140 ppm). Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight (e.g., m/z = ~413 for [M+H]⁺). X-ray crystallography, if feasible, resolves stereochemical ambiguities .

Q. What are the recommended storage conditions to maintain compound stability?

- Methodological Answer : The compound should be stored in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the sulfonyl group. Stability studies suggest degradation occurs above 40°C or in humid environments. Analytical techniques like HPLC (C18 column, acetonitrile/water mobile phase) monitor purity over time .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictory data often arise from variations in substituent effects or assay conditions. For example, fluorinated or chlorinated thiophene moieties (as in this compound) may exhibit divergent antimicrobial activity depending on bacterial strain sensitivity. A systematic approach includes:

- Replicating assays under standardized conditions (e.g., MIC testing per CLSI guidelines).

- Comparing results with structurally similar derivatives (e.g., 5-fluoro vs. 5-chloro analogs) .

- Table 1 : Substituent Effects on Biological Activity

| Substituent | Antimicrobial Activity (Zone of Inhibition, mm) | Antioxidant IC₅₀ (µg/mL) |

|---|---|---|

| 5-Cl | 12 ± 1.5 (E. coli) | 584.8 ± 12.3 |

| 5-F | 15 ± 2.0 (E. coli) | 520.1 ± 10.7 |

| Data adapted from piperidine derivative studies . |

Q. What computational strategies are effective for predicting target interactions of this compound?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (MD, >100 ns) can model interactions with targets like cyclooxygenase-2 (COX-2) or serotonin transporters. Key steps:

- Prepare the compound’s 3D structure using Gaussian for geometry optimization (B3LYP/6-31G* basis set).

- Dock against target proteins (PDB IDs: 5KIR for COX-2; 6AWN for SERT) to assess binding affinity (ΔG ≤ –8 kcal/mol suggests strong interaction).

- Validate predictions with in vitro assays (e.g., COX-2 inhibition ELISA) .

Q. How does the stereochemistry of the piperidine ring influence pharmacological properties?

- Methodological Answer : Enantiomers may exhibit distinct pharmacokinetics. For example, (R)- vs. (S)-configurations alter metabolic stability in cytochrome P450 assays (e.g., CYP3A4). Chiral HPLC (Chiralpak AD-H column) separates enantiomers, while in vivo studies in rodent models quantify bioavailability differences .

Q. What strategies mitigate toxicity risks during in vitro and in vivo testing?

- Methodological Answer : Toxicity profiling involves:

- In vitro : MTT assays to determine IC₅₀ in human hepatocytes (e.g., HepG2 cells).

- In vivo : Acute toxicity studies (OECD 423) with histopathological analysis of liver/kidney tissues.

- Structural modifications (e.g., replacing the benzyl group with a pyridyl moiety) reduce hepatotoxicity .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting results in stability studies under varying pH conditions?

- Methodological Answer : Use accelerated stability testing (ICH Q1A guidelines) at pH 1–13. For instance, the sulfonyl group hydrolyzes rapidly at pH > 10, confirmed by LC-MS detection of degradation products (e.g., 5-chlorothiophene-2-sulfonic acid). Buffer selection (e.g., ammonium acetate, pH 6.5) stabilizes the compound during bioassays .

Q. What statistical methods are appropriate for analyzing dose-response relationships in biological assays?

- Methodological Answer : Nonlinear regression (GraphPad Prism) fits dose-response curves to calculate EC₅₀/IC₅₀ values. For example, sigmoidal models (Hill equation) quantify neuroprotective effects in glutamate-induced neuronal damage assays (R² ≥ 0.95 required for validity) .

Tables for Key Data

Table 2 : Analytical Techniques for Structural Confirmation

| Technique | Parameters | Key Peaks/Values |

|---|---|---|

| ¹H NMR (400 MHz) | CDCl₃, δ (ppm) | 7.2–7.4 (benzyl), 6.8 (thiophene) |

| ESI-MS | Positive mode, m/z | 413.1 [M+H]⁺ |

| HPLC-PDA | C18, 70:30 ACN/H₂O, 1.0 mL/min, 254 nm | Retention time: 8.2 min |

Table 3 : Computational vs. Experimental Binding Affinities

| Target Protein | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (nM) |

|---|---|---|

| COX-2 | –9.2 ± 0.3 | 150 ± 20 |

| SERT | –8.7 ± 0.4 | 320 ± 35 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.